Epipterosin L
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Epipterosin L is primarily obtained through natural extraction from the rhizomes of Cibotium barometz. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The compound is then purified using chromatography techniques.
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Epipterosin L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Epipterosin L has gained significant attention in scientific research due to its potential therapeutic and environmental applications. Some of its notable applications include:
Mechanism of Action
The mechanism of action of Epipterosin L involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by modulating various cellular processes, including signal transduction, gene expression, and enzyme activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Epipterosin L is structurally similar to other sesquiterpenoid compounds, such as pterosin D, pterosin Z, and onitin. it is unique in its specific molecular structure and the presence of certain functional groups that differentiate it from these related compounds. The similarities and differences between this compound and other sesquiterpenoids are summarized in the table below:
Compound | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
This compound | C15H20O4 | 264.32 g/mol | Hydroxyethyl and hydroxymethyl groups |
Pterosin D | C15H20O4 | 264.32 g/mol | Different stereochemistry |
Pterosin Z | C15H20O4 | 264.32 g/mol | Different functional groups |
Onitin | C15H20O4 | 264.32 g/mol | Different ring structure |
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFRMHKOSBPID-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115554 | |
Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52611-75-3 | |
Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52611-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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